2-Methyl-3-(4-T-butylphenyl)benzoic acid
Description
2-Methyl-3-(4-T-butylphenyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a bulky 4-T-butylphenyl group at the 3-position of the benzene ring. Benzoic acid derivatives are widely used as preservatives, pharmaceuticals, and agrochemicals due to their stability and functional versatility .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-15(6-5-7-16(12)17(19)20)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDOABOYHHAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690585 | |
| Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-61-8 | |
| Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-T-butylphenyl)benzoic acid typically involves the following steps:
Friedel-Crafts Alkylation:
Methylation: The methyl group is introduced at the second position of the benzene ring using methyl iodide and a strong base like sodium hydride.
Carboxylation: The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative. This can be achieved through the Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-(4-T-butylphenyl)benzoic acid may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-Methyl-3-(4-T-butylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-T-butylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoic Acid Derivatives
Substituent Effects on Physicochemical Properties
The extraction efficiency and diffusivity of benzoic acid derivatives depend on substituent-induced changes in lipophilicity and solubility. For example:
- Benzoic Acid (C₇H₆O₂) : Lacks substituents, enabling rapid extraction (98% in <5 minutes) via emulsion liquid membranes due to moderate lipophilicity .
- 2-Methoxy-3-(4-Methylphenyl)Benzoic Acid (C₁₅H₁₄O₃) : A methoxy group increases polarity, which may reduce membrane solubility compared to alkyl-substituted analogs .
Table 1: Physicochemical Comparison
Key Research Findings and Data Gaps
- Extraction Efficiency: Bulky alkyl groups (e.g., T-butyl) likely enhance membrane solubility, as seen in phenol derivatives .
- Toxicity : Structural complexity correlates with increased toxicity in QSTR models, but experimental LD₅₀ data for the target compound is lacking .
- Biological Activity : Substituents like prenyl or T-butyl groups may unlock unique pharmacological profiles, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
